rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a methanesulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its methanesulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(4-Fluorobenzyl)cyclopentylamine hydrochloride
- rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO2S |
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Molecular Weight |
185.67 g/mol |
IUPAC Name |
(1R,2R)-2-methylsulfonylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
UENSDEPZEBGQCT-TYSVMGFPSA-N |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CC[C@H]1N.Cl |
Canonical SMILES |
CS(=O)(=O)C1CCC1N.Cl |
Origin of Product |
United States |
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